molecular formula C13H12BrNO2S B2453441 Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate CAS No. 1501902-38-0

Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate

Cat. No. B2453441
CAS RN: 1501902-38-0
M. Wt: 326.21
InChI Key: PPIRALSASVGNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromophenyl)acetamide and Ethyl 2-bromophenylacetate are related compounds. They are typically used in early discovery research as part of a collection of unique chemicals .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate and related compounds have been synthesized through various methods, demonstrating their utility in organic synthesis. For instance, a novel synthesis involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives resulted in a series of new compounds, showcasing the versatility of thiazole-based molecules in chemical synthesis (Nassiri & Milani, 2020).

Pharmacological Activities

  • Some derivatives of this compound have shown promising pharmacological properties. A study on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates revealed their potential as anti-inflammatory and analgesic agents, comparable to indomethacin and aspirin (Attimarad et al., 2017).

Molecular Docking and Enzyme Inhibition

  • This compound derivatives have been studied for their α-glucosidase and β-glucosidase inhibition activities. Molecular docking studies have shown how these compounds interact with enzyme active sites, providing insights into their potential therapeutic applications (Babar et al., 2017).

Photo-stability and Degradation Studies

  • The photo-stability of related compounds, such as ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate, has been investigated, highlighting the importance of understanding the stability of these compounds under various conditions (Hanamori et al., 1992).

Reactions with Nucleophiles

  • Studies on reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles provide insights into the chemical behavior of thiazole derivatives, contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Maadadi et al., 2016).

Anti-Diabetic Potential

  • This compound derivatives have been evaluated for their anti-diabetic potential, demonstrating significant inhibitory activity against α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, such as Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate, have been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazoles are known to interact with 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that regulates the body’s cortisol levels

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence cell function in a variety of ways.

Molecular Mechanism

Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It is known that thiazole derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors .

properties

IUPAC Name

ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-12(16)7-9-8-18-13(15-9)10-5-3-4-6-11(10)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRALSASVGNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.